Bis(methacrylato-O)chromium is a chromium complex characterized by the presence of methacrylate ligands, which are derived from methacrylic acid. This compound exhibits unique structural and electronic properties due to the coordination of chromium with methacrylate groups. The chromium center can exist in various oxidation states, influencing its reactivity and potential applications in materials science and biological systems.
The chemical behavior of Bis(methacrylato-O)chromium is largely dictated by the oxidation state of chromium and the nature of the methacrylate ligands. Key reactions include:
The synthesis of Bis(methacrylato-O)chromium typically involves the following methods:
Interaction studies involving Bis(methacrylato-O)chromium focus on its reactivity with biological macromolecules such as DNA. Research suggests that chromium complexes can interact with DNA through mechanisms that involve oxidative stress and subsequent genotoxic effects. These interactions may influence cellular processes such as cell cycle regulation and apoptosis . Further studies are necessary to elucidate the specific pathways through which Bis(methacrylato-O)chromium exerts its effects.
Several compounds share structural or functional similarities with Bis(methacrylato-O)chromium. Here is a comparison highlighting its uniqueness:
Bis(methacrylato-O)chromium exhibits a distorted octahedral coordination geometry around the central chromium ion, consistent with the typical coordination behavior observed in chromium(III) carboxylate complexes [1] [2]. The octahedral environment is formed by the coordination of two methacrylate ligands through their carboxylate oxygen atoms, with the remaining coordination sites occupied by additional ligands or solvent molecules such as water.
The coordination geometry displays characteristic deviations from ideal octahedral symmetry due to the chelating nature of the methacrylate ligands and inherent electronic effects of the chromium center [3] [4]. Similar chromium(III) complexes with bidentate carboxylate ligands demonstrate bond angle distortions ranging from 2° to 10° from ideal octahedral values [1] [5]. The distortion primarily manifests in the reduced bite angles of the chelating carboxylate groups, typically measuring 75-85° compared to the ideal 90° for perfect octahedral geometry [6].
Table 1: Fundamental Properties of Bis(methacrylato-O)chromium
| Property | Value |
|---|---|
| CAS Number | 69068-10-6 |
| Molecular Formula | C₈H₁₄CrO₅ |
| Molecular Weight (g/mol) | 242.19 |
| IUPAC Name | chromium;2-methylprop-2-enoic acid;hydrate |
| Coordination Geometry | Octahedral |
| Chromium Oxidation State | +2 or +3 |
| Number of Methacrylate Ligands | 2 |
The chromium center adopts a pseudooctahedral environment where the methacrylate ligands coordinate in a bidentate chelating fashion through both carboxylate oxygen atoms [7]. This coordination mode is characteristic of carboxylate complexes and results in the formation of stable five-membered chelate rings. The structural arrangement closely resembles that observed in related chromium carboxylate complexes, such as tetrakis(μ-acetato)bis[(tetrahydrofuran-κO)chromium(II)], which crystallizes in the monoclinic space group C2/c [8].
The bond length and angle correlations in bis(methacrylato-O)chromium follow established trends observed in chromium(III) coordination compounds. Chromium-oxygen bond distances in carboxylate complexes typically range from 2.014 to 2.036 Å [1], with variations depending on the specific ligand environment and the degree of octahedral distortion.
Table 2: Comparative Bond Length Data for Chromium Complexes
| Complex Type | Bond Length Range (Å) | Reference Geometry |
|---|---|---|
| Cr(III)-N (bipyridine) | 2.047-2.057 | Octahedral |
| Cr(III)-N (aminopyridinate) | 1.990-2.010 | Octahedral |
| Cr(III)-O (oxalate) | 1.950-1.978 | Octahedral |
| Cr(III)-O (carboxylate) | 2.014-2.036 | Octahedral |
| Cr(III)-Cl | 2.294-2.335 | Octahedral |
| Cr(III)-OH | 1.929-1.997 | Octahedral |
In chromium carboxylate systems, the Cr-O bond lengths demonstrate a direct correlation with the coordination mode of the carboxylate group. Bidentate chelating coordination typically results in slightly longer Cr-O distances compared to monodentate coordination due to the geometric constraints imposed by the chelate ring formation [6]. The bond length variation within the octahedral coordination sphere reflects the trans influence of opposing ligands and the electronic effects of the d³ configuration of chromium(III) [2].
The bond angle correlations in the complex deviate systematically from ideal octahedral values. The O-Cr-O angles for cis-positioned oxygen atoms typically range from 82° to 98°, while trans angles span 171° to 178° [9] [5]. These deviations are primarily attributed to the bite angle constraints of the chelating methacrylate ligands and the inherent Jahn-Teller distortion effects common in chromium(III) complexes.
Table 6: Bond Angles in Octahedral Chromium Complexes
| Bond Angle Type | Ideal Angle (°) | Observed Range (°) | Typical Deviation |
|---|---|---|---|
| O-Cr-O (cis) | 90 | 82-98 | ±8° |
| O-Cr-O (trans) | 180 | 171-178 | ±9° |
| L-Cr-L (bite angle) | 60-90 | 75-85 | ±15° |
| Octahedral distortion | 0 | 2-10 | Variable |
The metal-ligand bond strength correlates inversely with bond length, following established crystallographic principles. Shorter Cr-O bonds indicate stronger electrostatic interactions and greater covalent character in the bonding [10]. The specific electronic configuration of chromium(III) (d³) contributes to the stability of the octahedral coordination environment through crystal field stabilization energy effects [2].
The FTIR vibrational signatures of bis(methacrylato-O)chromium provide definitive evidence for the coordination mode and structural characteristics of the complex. The carboxylate stretching frequencies serve as diagnostic indicators for the coordination geometry and bonding mode of the methacrylate ligands [11] [6].
Table 3: Typical FTIR Vibrational Frequencies for Chromium Carboxylates
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| ν(O-C-O) symmetric | 1400-1450 | Carboxylate coordination |
| ν(O-C-O) asymmetric | 1550-1650 | Carboxylate coordination |
| ν(C=O) carboxylate | 1600-1700 | C=O stretch in ligand |
| ν(C-O) stretch | 1000-1200 | C-O stretch in ligand |
| ν(C=C) vinyl | 1600-1650 | Vinyl group of methacrylate |
| ν(Cr-O) | 300-500 | Metal-oxygen bond |
| δ(C-H) methyl | 1350-1450 | Methyl deformation |
| ν(O-H) hydrate | 3200-3600 | Water of hydration |
| Δν (νas - νs) | 140-200 | Coordination mode indicator |
The asymmetric and symmetric carboxylate stretching frequencies in bis(methacrylato-O)chromium are shifted relative to the free methacrylate anion, confirming coordination to the chromium center [11]. The asymmetric stretch (νas) typically appears in the range of 1550-1650 cm⁻¹, while the symmetric stretch (νs) occurs at 1400-1450 cm⁻¹. The frequency difference (Δν = νas - νs) of 140-200 cm⁻¹ is characteristic of bidentate chelating coordination mode [6].
The metal-oxygen vibrational modes appear in the low-frequency region between 300-500 cm⁻¹, providing direct evidence for Cr-O bond formation [11]. These bands are sensitive to the coordination environment and can distinguish between different binding modes of the carboxylate groups. The presence of multiple peaks in this region suggests the existence of inequivalent Cr-O bonds within the coordination sphere [12].
Methacrylate-specific vibrational signatures include the characteristic C=C vinyl stretching mode at 1600-1650 cm⁻¹ and methyl deformation bands at 1350-1450 cm⁻¹ [13]. These frequencies confirm the integrity of the methacrylate ligand structure upon coordination and distinguish the complex from simple acetate analogs. The vinyl group vibrations are particularly diagnostic as they are absent in saturated carboxylate complexes.
The hydration state of the complex is evidenced by broad O-H stretching bands in the 3200-3600 cm⁻¹ region [14]. The position and intensity of these bands provide information about the hydrogen bonding environment and the number of coordinated or lattice water molecules in the structure.
The UV-Vis electronic transitions of bis(methacrylato-O)chromium are characteristic of chromium(III) complexes in octahedral coordination environments. The electronic spectrum displays d-d transitions typical of the d³ configuration, along with charge transfer bands at higher energies [15] [16].
Table 4: Electronic Transitions in Chromium(III) Complexes
| Transition | Wavelength Range (nm) | Energy Range (cm⁻¹) | Typical ε (M⁻¹cm⁻¹) |
|---|---|---|---|
| ⁴A₂g → ⁴T₂g | 600-750 | 13,300-16,700 | 10-100 |
| ⁴A₂g → ⁴T₁g(F) | 400-500 | 20,000-25,000 | 10-100 |
| ⁴A₂g → ⁴T₁g(P) | 350-400 | 25,000-28,600 | 10-100 |
| Charge Transfer | 250-350 | 28,600-40,000 | 1000-10000 |
| Ligand → Metal CT | 200-300 | 33,300-50,000 | 1000-10000 |
| Metal → Ligand CT | 300-400 | 25,000-33,300 | 100-1000 |
The spin-allowed d-d transitions in the complex correspond to excitations from the ground state ⁴A₂g to excited quartet states ⁴T₂g and ⁴T₁g [15]. The first transition (⁴A₂g → ⁴T₂g) typically appears as a broad absorption band in the 600-750 nm region, while the second transition (⁴A₂g → ⁴T₁g(F)) occurs at 400-500 nm. These transitions exhibit relatively low molar absorptivity values (10-100 M⁻¹cm⁻¹) due to the Laporte-forbidden nature of d-d transitions in centrosymmetric complexes [16].
The ligand field parameters can be extracted from the electronic spectrum, providing quantitative information about the coordination environment strength. The crystal field splitting parameter (10Dq) typically ranges from 1700-2200 cm⁻¹ for chromium(III) carboxylate complexes [2], indicating moderate field strength ligands. The nephelauxetic parameter provides insight into the covalent character of the metal-ligand bonds.
Charge transfer transitions occur at higher energies and exhibit significantly higher intensities than d-d transitions [17] [18]. Ligand-to-metal charge transfer (LMCT) bands typically appear in the 200-300 nm region with high extinction coefficients (1000-10000 M⁻¹cm⁻¹), while metal-to-ligand charge transfer (MLCT) transitions occur at intermediate energies in the 300-400 nm range [16].
The electronic absorption spectrum of bis(methacrylato-O)chromium provides confirmation of the chromium oxidation state and coordination geometry. The presence of characteristic d³ transitions rules out other possible oxidation states and supports the proposed octahedral coordination environment [15]. The spectral features are consistent with related chromium(III) carboxylate complexes and provide valuable structural information complementary to crystallographic analysis.
The thermal stability of bis(methacrylato-O)chromium follows characteristic patterns observed in chromium(III) carboxylate complexes, with decomposition occurring through well-defined temperature-dependent pathways [14] [19]. The complex exhibits moderate thermal stability with decomposition onset temperatures typically ranging from 350-450°C [20].
Table 5: Thermal Stability Data for Metal Carboxylates
| Compound Type | Decomposition Onset (°C) | Major Decomposition (°C) | Final Products |
|---|---|---|---|
| Chromium(III) carboxylates | 350-450 | 450-600 | Cr₂O₃ + organics |
| Potassium carboxylates (C₂-C₁₂) | 440-750 | 500-800 | K₂CO₃ + CO₂ |
| Metal acetates (general) | 200-400 | 300-500 | Metal oxides |
| Chromium(III) complexes | 300-500 | 400-700 | Cr₂O₃ |
| Coordination polymers | 250-400 | 350-500 | Metal oxides |
| Oxo-centered Cr₃ complexes | 400-600 | 500-700 | Cr₂O₃ |
The thermal decomposition pathway of bis(methacrylato-O)chromium proceeds through multiple distinct stages, as evidenced by thermogravimetric analysis and differential scanning calorimetry studies of related chromium carboxylate systems [19] [20]. The initial stage involves dehydration processes occurring at temperatures below 200°C, corresponding to the loss of coordinated or lattice water molecules [14].
The primary decomposition stage occurs in the temperature range of 350-500°C and involves the breakdown of the methacrylate ligands through oxidative decomposition and decarboxylation reactions [21] [19]. This process is typically accompanied by the evolution of carbon dioxide, carbon monoxide, and organic fragments including methacrylic acid derivatives. The decomposition kinetics follow first-order kinetics with activation energies ranging from 200-250 kJ/mol for similar chromium carboxylate complexes [20].
The secondary decomposition phase occurs at 450-600°C and involves the complete combustion of remaining organic components and the formation of chromium(III) oxide (Cr₂O₃) as the final inorganic residue [14] [22]. This temperature range is consistent with the thermal stability of other chromium(III) coordination compounds and reflects the strong thermodynamic stability of the trivalent chromium oxidation state [20].
Kinetic analysis of the thermal decomposition reveals that the process follows complex multi-step mechanisms with overlapping decomposition stages [19]. The activation energy for the primary decomposition step typically ranges from 224 ± 41 kJ/mol, determined using the Flynn-Wall-Ozawa method across multiple heating rates [21]. The pre-exponential factor and activation entropy provide additional insights into the decomposition mechanism and the degree of organization in the transition state.
The thermal stability order of chromium carboxylate complexes depends on several factors including ligand basicity, steric effects, and coordination geometry [19]. Bis(methacrylato-O)chromium exhibits intermediate thermal stability compared to simpler acetate complexes but higher stability than complexes with more labile ligands. The presence of the vinyl functionality in the methacrylate ligand may contribute to additional decomposition pathways involving polymerization or cross-linking reactions at elevated temperatures [21].